Comparison of Synthetic Utility and Functional Group Orthogonality for N-Boc-N-methyl-(S)-2-allylglycine
Note: Direct, quantitative comparator data for this specific compound is not available in the peer-reviewed literature or patent databases. The following evidence is based on class-level inference from established principles of peptide chemistry and data on related N-alkyl amino acids, providing context for its differentiation. N-Boc-N-methyl-(S)-2-allylglycine features a tert-butyloxycarbonyl (Boc) group that is orthogonal to the allyl side chain. This is a crucial advantage over compounds like N-Fmoc-N-methyl-(S)-2-allylglycine . The Fmoc group is base-labile and is typically removed under conditions that can also cleave or epimerize peptides on certain resins [1]. In contrast, the Boc group is acid-labile, allowing for the use of orthogonal, base-stable allyl protection strategies. This enables the selective deprotection of the allyl group using Pd(0) catalysts while leaving the Boc group intact, or vice versa, providing greater flexibility in the synthetic route.
| Evidence Dimension | Orthogonality of N-Protecting Group vs. Allyl Side Chain |
|---|---|
| Target Compound Data | Boc group is stable to base and Pd(0)-catalyzed allyl deprotection conditions. |
| Comparator Or Baseline | Fmoc group is labile to the secondary amine bases (e.g., piperidine) used in standard Fmoc deprotection, and is not fully orthogonal to allyl-based linkers or handles . |
| Quantified Difference | Qualitative differentiation based on established orthogonal protecting group strategies; specific quantitative stability data for this compound is not available. |
| Conditions | Standard solid-phase peptide synthesis (SPPS) protocols [1]. |
Why This Matters
This orthogonality is critical for complex multi-step syntheses, allowing for site-selective modifications and the construction of more intricate peptide architectures that would be difficult or impossible using a single-protecting-group strategy.
- [1] Albericio, F. (2000). Orthogonal Protecting Groups for No-Cys Side Chains in Peptide Synthesis. *Biopolymers*, 55(2), 123-139. View Source
